3-Nitro-1-nonyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-nitro-1-nonylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-10-14-11-9-12(13-14)15(16)17/h9,11H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDLJPSTRVXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-nonyl-1H-pyrazole typically involves the reaction of nonylhydrazine with a suitable nitroalkene under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitroalkenes, with solvents such as ethanol or methanol facilitating the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature control, pressure regulation, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-nonyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The nonyl chain can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with varied functional groups.
Scientific Research Applications
Chemistry: 3-Nitro-1-nonyl-1H-pyrazole serves as a versatile intermediate in organic synthesis, enabling the construction of more complex heterocyclic systems. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also explored for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and polymer additives. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Nitro-1-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, enabling the compound to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Nitro-Pyrazole Derivatives
Note: Properties of this compound are inferred based on structural analogs.
Physical and Chemical Properties
- 3-Nitro-1H-pyrazole : Exhibits a melting point of ~98–102°C and stability under dry, room-temperature storage . Its nitro group increases acidity (pKa ~1.5–2.5), facilitating deprotonation in basic conditions .
- This compound: The nonyl chain likely increases lipophilicity (logP ~3.5–4.5), enhancing solubility in organic solvents but reducing aqueous solubility.
Biological Activity
3-Nitro-1-nonyl-1H-pyrazole (CAS No. 1240569-48-5) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C₁₁H₁₄N₄O₂
Molecular Weight : 222.25 g/mol
Structural Characteristics : The compound features a pyrazole ring substituted with a nonyl group and a nitro group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It may interact with various receptors, potentially leading to altered signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic functions in pathogens .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may reduce pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.
In Vivo Studies
- E. coli Infection in Mice
- Aster Yellows Control
- Poultry Studies
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring with nonyl and nitro substituents | Strong antimicrobial and anti-inflammatory effects |
| 3-Nitropyrazole | Similar pyrazole structure, different substituents | Moderate antimicrobial activity |
| 5-Methylfurfural | Furan derivative without pyrazole ring | Limited biological activity |
Q & A
Q. Advanced
- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate lipophilicity (critical for drug-likeness). The nonyl chain likely increases LogP, reducing aqueous solubility.
- pKa prediction : The nitro group (pKa ~ –1) makes the compound acidic, influencing ionization in physiological pH .
- Molecular dynamics (MD) : Simulate membrane permeability or protein-ligand binding stability.
How can researchers design analogs of this compound for targeted drug delivery?
Q. Advanced
- Prodrug strategies : Convert the nitro group to a bioreducible moiety (e.g., nitroreductase-activated prodrugs for hypoxic tumors).
- Conjugation : Attach PEGylated nonyl chains or nanoparticle carriers to enhance bioavailability .
- In vivo validation : Use fluorescent tagging (e.g., BODIPY-labeled analogs) to track tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
